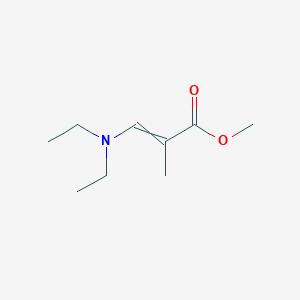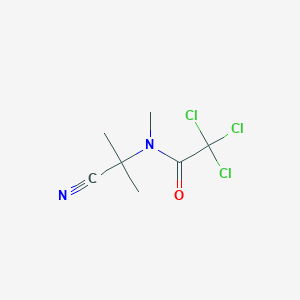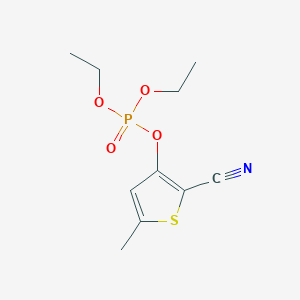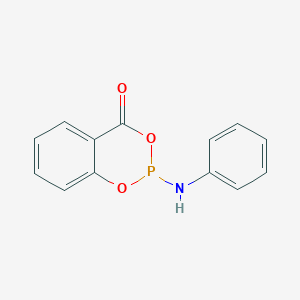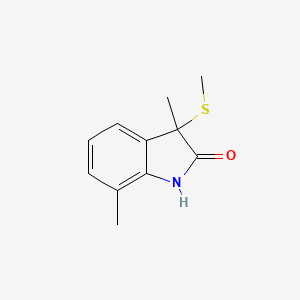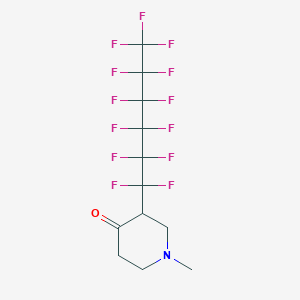![molecular formula C5H9N5O B14583420 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one CAS No. 61402-46-8](/img/structure/B14583420.png)
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. Sodium carbonate is often used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines.
Applications De Recherche Scientifique
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-5-methylisoxazole
- 3-amino-1,2,4-triazole
- 5-aminotetrazole
Uniqueness
Compared to similar compounds, 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61402-46-8 |
|---|---|
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H9N5O/c1-3-4(11)7-5(9-8-3)10(2)6/h6H2,1-2H3,(H,7,9,11) |
Clé InChI |
KIQGWRUGSKCMQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(NC1=O)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
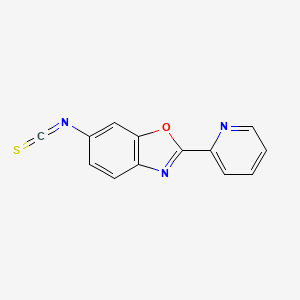
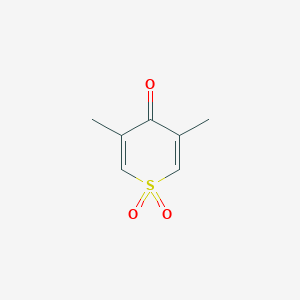
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
